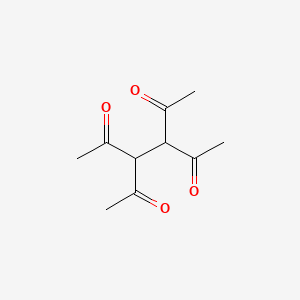
3,4-Diacetylhexane-2,5-dione
Overview
Description
3,4-Diacetylhexane-2,5-dione is an organic compound with the molecular formula C10H14O4. It is a diketone, meaning it contains two ketone functional groups. This compound is known for its role as a synthon in organic synthesis, particularly in the formation of heterocyclic compounds.
Mechanism of Action
Target of Action
The primary target of 3,4-Diacetylhexane-2,5-dione is aromatic aldehydes and trialkyl orthoformates . These compounds play a crucial role in the synthesis of various heteroanalogs .
Mode of Action
This compound interacts with its targets through a process known as cyclocondensation . This reaction involves the compound and its targets (aromatic aldehydes and trialkyl orthoformates) under the action of a 16% perchloric acid solution in acetic anhydride .
Biochemical Pathways
The cyclocondensation reaction leads to the synthesis of 4,8-dialkoxy-6-aryl-1,3-dimethylcyclohepta[c]furanium perchlorates . Under similar conditions, with hydrogen sulfide, cyclohepta[c]thiophenium perchlorates are obtained, while cyclohepta[c]pyrrolium perchlorates are prepared with arylamines, ammonium acetate, or aliphatic amine acetates .
Result of Action
The cyclocondensation reaction results in the formation of various heteroanalogs . For instance, a heteroanalog of azulene, 4,8-diethoxy-1,3-dimethyl-2-azaazulene, has been obtained for the first time . Hydrolysis of aza- and thiaazulenium salts gives the corresponding cyclohepta[c]pyrrol-4-ones and cyclohepta[c]thiophen-4-ones .
Action Environment
The action of this compound is influenced by the presence of a 16% perchloric acid solution in acetic anhydride . This suggests that the compound’s action, efficacy, and stability could be influenced by the acidity of the environment.
Biochemical Analysis
Biochemical Properties
3,4-Diacetylhexane-2,5-dione plays a significant role in biochemical reactions, particularly in the formation of heterocyclic compounds. It interacts with primary amines to form symmetric 3,4-diacetyl-2,5-dimethoxypyrroles through heterocyclization reactions . This compound is also involved in cyclocondensation reactions with aromatic aldehydes and trialkyl orthoformates under acidic conditions . These interactions highlight its importance in synthetic organic chemistry.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by participating in the synthesis of heterocyclic compounds, which can affect cell signaling pathways and gene expression. For instance, the formation of cyclohepta[c]pyrrolium and cyclohepta[c]thiophenium perchlorates from this compound can impact cellular metabolism and signaling .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. The compound’s ability to undergo cyclocondensation reactions with aromatic aldehydes and trialkyl orthoformates under acidic conditions demonstrates its role in enzyme-mediated processes . These reactions can lead to changes in gene expression and the formation of biologically active heterocyclic compounds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability under various conditions, including acidic environments, allows for prolonged reactions and the formation of stable products . Long-term studies have shown that this compound can maintain its activity and influence cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by participating in biochemical reactions and influencing cellular processes. At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those that lead to the formation of heterocyclic compounds. It interacts with enzymes and cofactors to facilitate cyclocondensation reactions and the synthesis of biologically active molecules . These interactions can affect metabolic flux and the levels of metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The distribution of this compound can affect its activity and function in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diacetylhexane-2,5-dione typically involves the cyclocondensation of hexane-2,5-dione with acetic anhydride in the presence of a strong acid catalyst such as perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired diketone.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diacetylhexane-2,5-dione undergoes various chemical reactions, including:
Cyclocondensation: It reacts with aromatic aldehydes and trialkyl orthoformates to form cyclohepta[c]furanium perchlorates.
Hydrolysis: The compound can be hydrolyzed to form corresponding cyclohepta[c]pyrrol-4-ones and cyclohepta[c]thiophen-4-ones.
Substitution: It reacts with primary amines and hydrogen sulfide to form pyrroles and thiophenes.
Common Reagents and Conditions:
Cyclocondensation: Aromatic aldehydes, trialkyl orthoformates, and perchloric acid in acetic anhydride.
Hydrolysis: Water or dilute acid solutions.
Substitution: Primary amines, hydrogen sulfide, and suitable solvents.
Major Products:
- Cyclohepta[c]furanium perchlorates
- Cyclohepta[c]pyrrol-4-ones
- Cyclohepta[c]thiophen-4-ones
- Pyrroles
- Thiophenes
Scientific Research Applications
3,4-Diacetylhexane-2,5-dione is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a synthon for the synthesis of heterocyclic compounds, particularly azulene heteroanalogs.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Hexane-2,5-dione
- 2,5-Dimethylhexane-2,5-dione
- 3,4-Dimethylhexane-2,5-dione
Comparison: 3,4-Diacetylhexane-2,5-dione is unique due to its specific substitution pattern, which allows for the formation of distinct heterocyclic compounds. Compared to similar diketones, it offers greater versatility in cyclocondensation reactions and the synthesis of complex structures.
Properties
IUPAC Name |
3,4-diacetylhexane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5(11)9(6(2)12)10(7(3)13)8(4)14/h9-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKRBHOAJUMOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C(=O)C)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198270 | |
| Record name | 3,4-Diacetylhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5027-32-7 | |
| Record name | 3,4-Diacetyl-2,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5027-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diacetylhexane-2,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005027327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraacetylethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Diacetylhexane-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60198270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diacetylhexane-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-Diacetyl-2,5-hexanedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ6RVQ86SM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



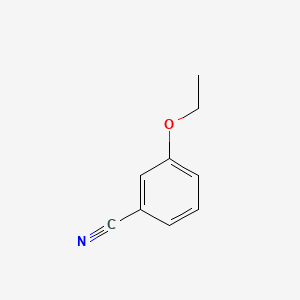
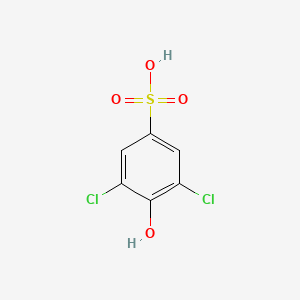



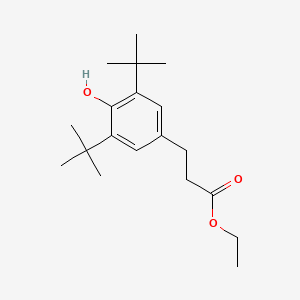
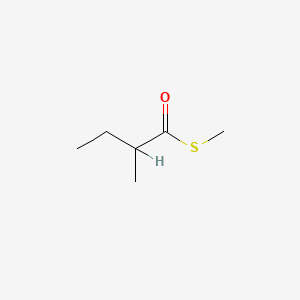

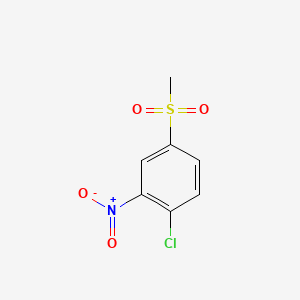
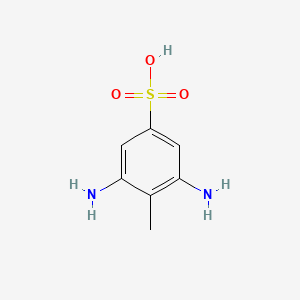
![[1,2,4]Triazolo[1,5-a]pyridine](/img/structure/B1293900.png)


